molecular formula C8H11BrN2O2 B13470428 methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate

methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate

Cat. No.: B13470428
M. Wt: 247.09 g/mol
InChI Key: UYSAQSHYGXHIBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom and two methyl groups attached to the pyrazole ring, as well as a methyl ester group attached to the acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone. For instance, 4-bromo-1,5-dimethyl-1H-pyrazole can be synthesized by reacting 4-bromo-3,5-dimethyl-1,3-diketone with hydrazine hydrate under reflux conditions.

    Esterification: The resulting pyrazole can then be reacted with methyl bromoacetate in the presence of a base such as potassium carbonate to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The pyrazole ring can undergo oxidation or reduction under appropriate conditions, leading to different functionalized derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides. These reactions typically occur under mild conditions with the use of polar aprotic solvents.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.

    Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.

Major Products

    Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.

    Oxidation and Reduction: Products include oxidized or reduced pyrazole derivatives.

    Hydrolysis: The major product is 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetic acid.

Scientific Research Applications

Methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme inhibition and receptor binding due to its pyrazole core.

    Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate depends on its specific application. In biological systems, the pyrazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The bromine atom and ester group can also participate in binding interactions, enhancing the compound’s affinity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)acetate
  • Methyl 2-(4-fluoro-1,5-dimethyl-1H-pyrazol-3-yl)acetate
  • Methyl 2-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)acetate

Uniqueness

Methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as nucleophilic substitution. This makes it a versatile intermediate for the synthesis of various derivatives.

Properties

Molecular Formula

C8H11BrN2O2

Molecular Weight

247.09 g/mol

IUPAC Name

methyl 2-(4-bromo-1,5-dimethylpyrazol-3-yl)acetate

InChI

InChI=1S/C8H11BrN2O2/c1-5-8(9)6(10-11(5)2)4-7(12)13-3/h4H2,1-3H3

InChI Key

UYSAQSHYGXHIBW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)CC(=O)OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.